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Compound of Interest

Compound Name: BU08028

Cat. No.: B606422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the reinforcing effects and

abuse potential of BU08028, a bifunctional mu-opioid peptide (MOP) and nociceptin/orphanin

FQ peptide (NOP) receptor agonist, in non-human primates using an intravenous self-

administration paradigm. The following protocols are synthesized from established

methodologies for intravenous self-administration in rhesus monkeys and specific parameters

reported in studies of BU08028.

Introduction
BU08028 is a novel orvinol analog with a unique pharmacological profile, acting as a partial

agonist at both the MOP and NOP receptors.[1][2] This dual mechanism is hypothesized to

produce potent analgesia with a reduced side-effect profile, including a lower potential for

abuse, compared to traditional MOP receptor agonists.[3][4] Intravenous self-administration is

the gold-standard preclinical model for assessing the reinforcing properties and abuse liability

of novel compounds.[5] This document outlines the necessary protocols to evaluate BU08028
in this model.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of BU08028
in primates, primarily referencing the work of Ding et al. (2016).
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Table 1: Receptor Binding Affinity and Efficacy of BU08028

Receptor
Binding Affinity (Ki,
nM)

Efficacy (% of
standard agonist)

Standard Agonist

MOP 2.14 21.1%
[D-Ala2, N-MePhe4,

Gly-ol]-enkephalin

NOP 8.5 48.0%
Nociceptin/Orphanin

FQ

KOP Similar to MOP affinity Antagonist -

DOP Similar to MOP affinity Antagonist -

Data synthesized from literature.[6]

Table 2: Reinforcing Effects of BU08028 in a Progressive-Ratio Schedule

Compound
Dose Range
(mg/kg/injection)

Maximum Breakpoint
(Responses)

BU08028 0.0001 - 0.003
~10 (Not significantly different

from saline)

Cocaine 0.003 - 0.1 >400

Remifentanil 0.0001 - 0.003 >300

Buprenorphine 0.001 - 0.03 >100

This table illustrates that BU08028 has significantly lower reinforcing effects compared to drugs

with known abuse liability.[2][3]

Table 3: Antinociceptive Potency of BU08028
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Assay
Effective Dose Range
(mg/kg, systemic)

Duration of Action

Warm Water Tail Withdrawal

(50°C)
0.001 - 0.01 > 24 hours

Capsaicin-Induced Thermal

Allodynia
0.001 - 0.01 > 24 hours

Systemic administration of BU08028 produces potent and long-lasting analgesia.[3][7]

Experimental Protocols
Surgical Protocol: Intravenous Catheter Implantation
This protocol describes the surgical procedure for implanting a chronic indwelling intravenous

catheter in rhesus monkeys. All procedures should be conducted under aseptic conditions and

in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

Anesthetic agents (e.g., ketamine, isoflurane)

Surgical instruments

Medical-grade silicone catheter

Vascular access port or tether system

Suture material

Heparinized saline

Antibiotics and analgesics

Procedure:

Anesthesia and Preparation: Anesthetize the monkey (e.g., with ketamine, followed by

isoflurane maintenance). Shave and aseptically prepare the surgical sites (typically the
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neck/clavicular region for catheter exit and the femoral or jugular region for vein insertion).

Vessel Isolation: Make a small incision and carefully dissect to expose the target vein (e.g.,

femoral or external jugular vein).

Catheter Insertion: Introduce the silicone catheter into the vein and advance it until the tip is

located in the vena cava, near the right atrium.

Tunnelling: Tunnel the external portion of the catheter subcutaneously from the insertion site

to a designated exit site, typically on the back between the scapulae.

Securing the Catheter: Secure the catheter to the vessel with suture and at the exit site. If

using a vascular access port, it will be placed in a subcutaneous pocket. If using a tether

system, the catheter will be attached to the tether.

Patency Check: Flush the catheter with heparinized saline to ensure patency and fill it with a

heparin lock solution to prevent clotting.

Post-operative Care: Administer post-operative analgesics and antibiotics as prescribed.

Allow for a recovery period of at least one week before initiating any behavioral procedures.

Catheter patency should be checked daily by flushing with sterile saline.

Intravenous Self-Administration Protocol
This protocol is designed to assess whether BU08028 will be self-administered, indicating

reinforcing effects.

Apparatus:

Operant conditioning chamber equipped with response levers, stimulus lights, and an

infusion pump connected to the monkey's intravenous catheter via a tether system.

Procedure:

Part A: Acquisition of Self-Administration (using a known reinforcer)

Training: Initially, train the monkeys to self-administer a known reinforcing drug, such as

cocaine (e.g., 0.03 mg/kg/injection), under a simple reinforcement schedule.
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Schedule of Reinforcement: Start with a Fixed-Ratio 1 (FR1) schedule, where each lever

press results in a single drug infusion. This is accompanied by a visual or auditory stimulus.

Time-Out Period: Each infusion is followed by a time-out period (e.g., 60 seconds) during

which lever presses have no consequence, to prevent overdose.

Stability Criteria: Continue training until a stable pattern of responding is established (e.g.,

less than 20% variation in the number of infusions per session for three consecutive

sessions).

Part B: Substitution with BU08028

Saline Extinction: Once stable responding for the training drug is achieved, substitute the

drug with saline to confirm that the behavior extinguishes (i.e., the number of lever presses

decreases significantly).

BU08028 Substitution: After extinction, substitute saline with various doses of BU08028
(e.g., 0.0001, 0.0003, 0.001, 0.003 mg/kg/injection) for a minimum of 5-7 sessions per dose

to determine if self-administration is initiated and maintained. The order of doses should be

varied between subjects.

Data Collection: Record the number of infusions per session for each dose of BU08028 and

for saline.

Part C: Assessment of Reinforcing Strength (Progressive-Ratio Schedule)

Progressive-Ratio Schedule: To quantify the reinforcing strength of BU08028, use a

progressive-ratio (PR) schedule. In this schedule, the number of lever presses required for

each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12, etc.).

Breakpoint: The "breakpoint" is the highest ratio completed by the animal before responding

ceases for a defined period (e.g., one hour). A higher breakpoint indicates a stronger

reinforcing effect.

Procedure: Test a range of doses for BU08028 and compare the resulting breakpoints to

those obtained with saline and a positive control (e.g., cocaine or remifentanil).
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Visualizations
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Caption: Signaling pathway of BU08028 at MOP and NOP receptors.

Experimental Workflow for Intravenous Self-
Administration
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Caption: Experimental workflow for primate intravenous self-administration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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